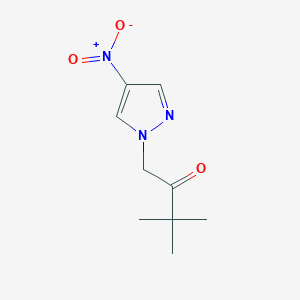

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one

描述

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is a nitro-substituted pyrazole derivative featuring a 3,3-dimethylbutan-2-one backbone. Its structure includes a 4-nitro-pyrazole ring at the 1-position of the ketone, which distinguishes it from related compounds through its electron-withdrawing nitro group. Its structural analogs, such as triadimefon and bitertanol metabolites, have been extensively studied for fungicidal activity and environmental behavior, providing a basis for comparative analysis .

属性

IUPAC Name |

3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNGSHSJKDSFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview

This two-step method involves synthesizing 4-nitro-1H-pyrazole followed by its alkylation with 1-chloro-3,3-dimethyl-2-butanone. The approach is analogous to triazole alkylation strategies, adapted for pyrazole systems.

Synthesis of 4-Nitro-1H-Pyrazole

Pyrazole undergoes nitration using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring the 4-position due to the electron-donating resonance of the pyrazole ring.

Procedure :

-

Dissolve pyrazole (68.1 g, 1.0 mol) in H₂SO₄ (200 mL) under ice cooling.

-

Add HNO₃ (63 mL, 1.5 mol) dropwise while maintaining temperatures below 5°C.

-

Stir for 4 hours, pour into ice, and neutralize with NaHCO₃.

-

Extract with dichloromethane (DCM) and purify via recrystallization (ethanol/water).

Yield : 60–70% (mixture of 3-nitro and 4-nitro isomers; chromatography required for separation).

Alkylation with 1-Chloro-3,3-dimethyl-2-butanone

The nitro-substituted pyrazole reacts with 1-chloro-3,3-dimethyl-2-butanone in acetone with potassium carbonate (K₂CO₃) as a base.

Procedure :

-

Dissolve 4-nitro-1H-pyrazole (11.3 g, 0.1 mol) and K₂CO₃ (15.1 g, 0.11 mol) in acetone (50 mL).

-

Add 1-chloro-3,3-dimethyl-2-butanone (13.4 g, 0.1 mol) dropwise over 30 minutes.

-

Reflux for 6 hours, filter residual solids, and distill acetone.

-

Extract the residue with hexane and recrystallize.

Yield : 85–90% (purity >98% by HPLC).

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Temperature | Reflux (56°C) |

| Solvent | Acetone |

| Base | K₂CO₃ (1.1 equiv) |

| Workup | Filtration, extraction, recrystallization |

Cyclocondensation of Hydrazine Derivatives

Overview

This method constructs the pyrazole ring via cyclization of hydrazine with a diketone, followed by nitration. It is suitable for large-scale synthesis but requires careful control of nitration conditions.

Formation of Pyrazole Intermediate

Hydrazine hydrate reacts with 3,3-dimethyl-2-butanone in ethanol under acidic conditions:

Procedure :

-

Mix hydrazine hydrate (5.0 g, 0.1 mol) and 3,3-dimethyl-2-butanone (11.4 g, 0.1 mol) in ethanol (100 mL).

-

Add acetic acid (5 mL) and reflux for 12 hours.

-

Concentrate under vacuum and isolate the pyrazole intermediate via column chromatography (hexane/ethyl acetate).

Yield : 70–75% (1-(3,3-dimethylbutan-2-yl)-1H-pyrazole).

Nitration of Pyrazole Intermediate

The pyrazole is nitrated using acetyl nitrate (generated in situ from HNO₃ and acetic anhydride):

Procedure :

-

Dissolve the pyrazole intermediate (15.0 g, 0.09 mol) in acetic anhydride (50 mL).

-

Add HNO₃ (8 mL, 0.18 mol) dropwise at 0°C.

-

Warm to room temperature, stir for 3 hours, and quench with ice.

-

Extract with DCM and purify via recrystallization.

Yield : 50–55% (regioselectivity for 4-nitro: ~85%).

| Parameter | Value |

|---|---|

| Nitration Agent | Acetyl nitrate (HNO₃/Ac₂O) |

| Temperature | 0°C → RT |

| Regioselectivity | 4-nitro:3-nitro = 85:15 |

Direct Substitution Using Hydroxylamine Reagents

Overview

Adapted from N-substituted pyrazole syntheses, this method employs O-(4-nitrobenzoyl)hydroxylamine to introduce the nitro group during cyclization.

Reaction Mechanism

A primary amine (e.g., 3,3-dimethylbutan-2-amine) reacts with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C. The hydroxylamine reagent facilitates simultaneous cyclization and nitro group transfer.

Procedure :

-

Dissolve 3,3-dimethylbutan-2-amine (1.34 g, 0.01 mol) in DMF (5 mL).

-

Add 2,4-pentanedione (1.14 mL, 0.011 mol) and O-(4-nitrobenzoyl)hydroxylamine (2.74 g, 0.015 mol).

-

Heat at 85°C for 2 hours, extract with DCM, and purify via alumina chromatography.

Yield : 40–45% (lower due to competing side reactions).

| Parameter | Value |

|---|---|

| Reagent Ratio | 1:1.1:1.5 (amine:diketone:hydroxylamine) |

| Key Limitation | Moderate yield, requires chromatography |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Alkylation | High yield, scalable | Requires pre-formed nitro-pyrazole | 85–90 |

| Cyclocondensation | Builds pyrazole core | Multi-step, low nitration yield | 50–55 |

| Hydroxylamine Reagent | One-pot synthesis | Low efficiency, costly reagents | 40–45 |

Industrial-Scale Considerations

Solvent and Temperature Optimization

化学反应分析

Types of Reactions

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

Reduction: Sodium borohydride, catalytic hydrogenation; often performed under mild conditions to prevent over-reduction.

Substitution: Nucleophiles such as amines, thiols; reactions are usually conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学研究应用

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one is utilized in diverse scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: Used in the study of enzyme inhibition and as a probe for biological assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

作用机制

The mechanism of action of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular processes .

相似化合物的比较

Key Observations :

- Electron-withdrawing vs.

- Heterocyclic Influence: The 1,2,4-triazole in triadimefon and bitertanol metabolites confers different hydrogen-bonding capabilities compared to pyrazole, influencing interactions with biological targets .

- Aromatic Substituents: The biphenyl group in bitertanol metabolites increases lipophilicity, which may enhance soil persistence, whereas the chlorophenoxy group in triadimefon contributes to fungicidal activity .

Antifungal Activity

- Triadimefon : Exhibits enantioselective degradation in soil, with half-lives ranging from 5.7 to 14.2 days depending on soil type and microbial activity. Its triazole moiety inhibits ergosterol biosynthesis in fungi .

- Pyridinyl Oxime Esters () : Demonstrated moderate to high antifungal activity against Botrytis cinerea and Rhizoctonia solani, with EC₅₀ values as low as 12.3 µg/mL. Activity is attributed to the pyridine ring’s ability to disrupt fungal cell membranes .

- Target Compound : While direct data are unavailable, the nitro group may enhance oxidative stress in pathogens, but its lack of triazole or pyridine substituents could reduce efficacy compared to triadimefon or pyridinyl derivatives.

Environmental Degradation

- Triadimefon : Degrades faster in soils with higher organic matter (e.g., Soil 1: 4.89% organic matter, half-life 5.7 days) compared to less organic soils (Soil 2: 3.49% organic matter, half-life 14.2 days) .

- Target Compound : The nitro group could promote photodegradation or microbial nitroreduction, but its environmental persistence remains speculative without empirical studies.

生物活性

3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the molecular formula and a molecular weight of 211.22 g/mol. Its structure features a nitro-substituted pyrazole ring, which is known for imparting various pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitropyrazole with suitable alkylating agents. The precise synthetic pathway can vary, but recent methodologies emphasize the use of environmentally friendly conditions and high yields.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Pyrazole compounds have been investigated for their potential as anticancer agents. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, such as A549 (human lung adenocarcinoma), with varying degrees of potency. For instance, modifications in the substituents on the pyrazole ring can significantly enhance anticancer efficacy .

- Antimicrobial Activity : The antimicrobial properties of pyrazole derivatives have been explored against various pathogens. Some studies report that these compounds exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus .

Anticancer Studies

A study examined the anticancer effects of several pyrazole derivatives, including this compound. The compound was tested against A549 cells using an MTT assay to determine cell viability post-treatment. Results indicated that while the compound showed some cytotoxic effects, further structural modifications were necessary to enhance its activity .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of pyrazole derivatives against clinically significant pathogens. The results highlighted that certain derivatives demonstrated effective inhibition against resistant strains, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Table 1: Biological Activity Summary of this compound

常见问题

Q. Q1. What synthetic methodologies are recommended for preparing 3,3-dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, and how can reaction conditions be optimized?

A1. The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrazole derivatives. For example, analogous pyrazole-based ketones are synthesized by reacting substituted pyrazoles with α,β-unsaturated ketones under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Optimization involves adjusting reaction time, temperature (typically 80–120°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures completion.

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

A2. Key techniques include:

- NMR : H and C NMR to confirm the presence of the nitro-pyrazole moiety (e.g., aromatic protons at δ 8.5–9.0 ppm) and dimethyl groups (singlets at δ 1.2–1.5 ppm) .

- FTIR : Peaks at ~1520 cm (NO stretching) and ~1700 cm (ketone C=O) .

- Mass Spectrometry : HRMS to verify the molecular ion [M+H] and fragmentation patterns .

Advanced Structural Analysis

Q. Q3. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

A3. SC-XRD provides precise bond lengths, angles, and torsion angles. For pyrazole-containing analogs, triclinic or monoclinic crystal systems are common, with unit cell parameters similar to those reported for related structures (e.g., a = 6.8–13.8 Å, V = 950–1000 Å) . Refinement using SHELXL (via the SHELX suite) ensures accuracy, with R-factors < 0.05 for high-resolution data .

Q. Q4. What crystallographic challenges arise during structure determination, and how are they addressed?

A4. Challenges include:

- Twinned crystals : Use the TWINABS module in SHELX for data correction .

- Disorder in nitro groups : Apply restraints or constraints during refinement .

- Thermal motion : Multi-scan absorption corrections (e.g., CrysAlis PRO) mitigate anisotropic effects .

Reactivity and Stability

Q. Q5. How does the nitro group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

A5. The electron-withdrawing nitro group deactivates the pyrazole ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., at the 1-position). Stability studies (TGA/DSC) show decomposition temperatures >200°C, with nitro group reduction (e.g., catalytic hydrogenation) requiring controlled conditions to avoid byproducts .

Biological Activity and Mechanistic Studies

Q. Q6. What in vitro assays are suitable for evaluating the fungicidal or antimicrobial potential of this compound?

A6. Use:

Q. Q7. How can molecular docking elucidate interactions between this compound and fungal cytochrome P450 targets?

A7. Dock the compound into the active site of CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. Key interactions include:

- Hydrogen bonding between the nitro group and heme iron.

- Hydrophobic contacts with residues like Phe228 and Tyr140 .

- MD simulations (e.g., GROMACS) validate binding stability over 100 ns trajectories .

Data Contradictions and Reproducibility

Q. Q8. How should researchers reconcile discrepancies in reported biological activity across studies?

A8. Factors causing variability include:

Q. Q9. Why might synthetic yields vary between laboratories, and how can reproducibility be improved?

A9. Variations arise from:

- Oxygen/moisture sensitivity : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Catalyst purity : Employ Pd/C or CuI with ≥99% purity for coupling reactions .

- Scaling effects : Optimize mixing efficiency and heat transfer in larger batches .

Computational and Theoretical Insights

Q. Q10. What DFT parameters are recommended for modeling the electronic properties of this compound?

A10. Use:

- B3LYP/6-311+G(d,p) for geometry optimization and frontier orbital analysis (HOMO-LUMO gaps ~4–5 eV) .

- NBO analysis to quantify hyperconjugation (e.g., nitro group → pyrazole ring) .

- TD-DFT for UV-Vis spectra prediction (λ ~300–350 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。